4-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile
Overview
Description
4-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile is a derivative of 1H-pyrrolo[2,3-b]pyridine . It’s part of a class of compounds that have shown potent activities against FGFR1, 2, and 3 . These compounds play an essential role in various types of tumors, making them an attractive strategy for cancer therapy .
Molecular Structure Analysis
The molecular structure of 1H-pyrrolo[2,3-b]pyridine, the parent compound of 4-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile, consists of a pyrrole ring fused with a pyridine ring . The molecular formula is C7H6N2 and the molecular weight is 118.1359 .Scientific Research Applications
Application in Cancer Therapy
- Scientific Field: Oncology
- Summary of the Application: 4-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile derivatives have been found to have potent activities against fibroblast growth factor receptors (FGFR1, 2, and 3), which play an essential role in various types of tumors . Therefore, targeting FGFRs represents an attractive strategy for cancer therapy .
- Methods of Application or Experimental Procedures: The compound 4h, a derivative of 4-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile, was tested in vitro against breast cancer 4T1 cells . The compound was found to inhibit cell proliferation and induce apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .
- Results or Outcomes: Compound 4h exhibited potent FGFR inhibitory activity with FGFR1–4 IC50 values of 7, 9, 25 and 712 nM, respectively . In vitro, 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis . In addition, 4h also significantly inhibited the migration and invasion of 4T1 cells .
Application in Diabetes Treatment
- Scientific Field: Endocrinology
- Summary of the Application: Compounds similar to 4-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile have been found to reduce blood glucose levels . They may find application in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and ailments in which such a reduction of blood glucose is beneficial .
- Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The compounds were found to be effective in reducing blood glucose levels, suggesting potential applications in treating type 1 diabetes, diabetes as a consequence of obesity, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .
Application in Antiviral Therapy
- Scientific Field: Virology
- Summary of the Application: Pyrrolo[1,2-a]pyrazine derivatives, which are structurally similar to 4-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile, have been found to exhibit antiviral activities .
- Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The compounds were found to have antiviral activities, suggesting potential applications in treating viral infections .
Application in Kinase Inhibition
- Scientific Field: Biochemistry
- Summary of the Application: 5H-pyrrolo[2,3-b]pyrazine derivatives, which are structurally similar to 4-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile, have been found to exhibit activity on kinase inhibition .
- Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The compounds were found to have kinase inhibitory activities, suggesting potential applications in treating diseases related to abnormal kinase activity .
Application in Antibacterial and Antifungal Therapy
- Scientific Field: Microbiology
- Summary of the Application: Pyrrolo[1,2-a]pyrazine derivatives, which are structurally similar to 4-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile, have been found to exhibit antibacterial and antifungal activities .
- Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The compounds were found to have antibacterial and antifungal activities, suggesting potential applications in treating bacterial and fungal infections .
Application in Anticancer Therapy
- Scientific Field: Oncology
- Summary of the Application: Pyrimidine, a privileged scaffold, is part of living organisms and plays a vital role in various biological procedures as well as in cancer pathogenesis . Due to resemblance in structure with the nucleotide base pair of DNA and RNA, it is recognized as a valuable compound in the treatment of cancer .
- Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: Many novel pyrimidine derivatives have been designed and developed for their anticancer activity in the last few years . This review emphasizes advances over the last decades in pyrimidine-containing hybrids with in vitro anticancer potential and its correlation with the SAR .
properties
IUPAC Name |
4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3/c1-6-7(4-10)5-12-9-8(6)2-3-11-9/h2-3,5H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXRXDLPWYIZEQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CNC2=NC=C1C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90629486 | |
Record name | 4-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90629486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile | |
CAS RN |
267875-39-8 | |
Record name | 4-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90629486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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